

"Glycine, N-(aminothioxomethyl)-" derivatives as enzyme inhibitors

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Compound of Interest

Compound Name: Glycine, N-(aminothioxomethyl)-

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An In-depth Technical Guide on "**Glycine, N-(aminothioxomethyl)-**" Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

"**Glycine, N-(aminothioxomethyl)-**" derivatives, a class of compounds commonly known as thiourea derivatives of glycine, have emerged as a significant area of interest in medicinal chemistry due to their diverse biological activities. These compounds possess a core structure characterized by a glycine moiety linked to a thiourea group. This structural motif serves as a versatile scaffold for the development of potent and selective enzyme inhibitors, making them promising candidates for therapeutic interventions in a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the enzyme inhibitory potential of these derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Enzyme Inhibition Data

The inhibitory activity of "**Glycine, N-(aminothioxomethyl)-**" and related thiourea derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, to facilitate comparison of their potency.

Table 1: Inhibition of Cholinesterases by Thiourea Derivatives

Compound	Target Enzyme	IC50 (μM)	Source
1-(3-chlorophenyl)-3-cyclohexylthiourea	Acetylcholinesterase (AChE)	50 μg/mL	[1]
1-(3-chlorophenyl)-3-cyclohexylthiourea	Butyrylcholinesterase (BChE)	60 μg/mL	[1]
1-(1,1-dibutyl)-3-phenylthiourea	Acetylcholinesterase (AChE)	58 μg/mL	[2]
1-(1,1-dibutyl)-3-phenylthiourea	Butyrylcholinesterase (BChE)	63 μg/mL	[2]

Table 2: Inhibition of Carbonic Anhydrases by Sulfonamide-Thiourea Derivatives

Compound	Target Enzyme	Ki (nM)	Source
Sulfonyl Semicarbazide Derivative 5	hCA IX	73.9	[3]
Sulfonyl Semicarbazide Derivative 10	hCA IX	20.5	[3]
Sulfonyl Semicarbazide Derivative 13	hCA IX	81.3	[3]
Sulfonyl Semicarbazide Derivative 5	hCA XII	0.59	[3]
Sulfonyl Semicarbazide Derivative 10	hCA XII	0.79	[3]

Note: The specific structures of the compounds are detailed in the cited literature.

Table 3: Inhibition of Diabetes-Associated Enzymes by Thiourea Derivatives

Compound	Target Enzyme	IC50 (μM)	Source
1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH)	α-glucosidase	47.9	[4]
1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH)	Protein Tyrosine Phosphatase 1B (PTP1B)	79.74	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key enzyme inhibition assays cited in the literature for "**Glycine, N-(aminothioxomethyl)-**" derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

- Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)

- Test compounds ("**Glycine, N-(aminothioxomethyl)-**" derivatives) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate reader

Procedure:

- Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
- In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the AChE solution (e.g., 1 U/mL).^[5]
- Incubate the plate at 25°C for 10 minutes.^[5]
- Add 10 µL of 10 mM DTNB to the mixture.^[5]
- Initiate the reaction by adding 10 µL of 14 mM ATCI.^[5]
- Shake the plate for 1 minute.^[5]
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.^[5]
- A control reaction is performed without the inhibitor.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

- Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA II, hCA IX, hCA XII)
- CO₂-saturated water

- HEPES buffer (20 mM, pH 7.4)
- Phenol red (0.2 mM) as a pH indicator
- Test compounds
- Stopped-flow spectrophotometer

Procedure:

- The assay is performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.[3]
- The reaction buffer consists of 20 mM HEPES at pH 7.4.[3]
- Phenol red (0.2 mM) is used as an indicator, and the absorbance is monitored at 557 nm.[3]
- The enzyme and inhibitor solutions are pre-incubated for a specific time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[3]
- The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
- The initial rates of the CA-catalyzed CO₂ hydration are measured for a period of 10-100 seconds.[3]
- The inhibition constants (K_i) are determined by non-linear least-squares methods, fitting the data to the appropriate inhibition models.[3]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by enzyme inhibition is critical for drug development. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and a general workflow for inhibitor screening.

Signaling Pathway of Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) increases the concentration of acetylcholine (ACh) in the synaptic cleft, leading to enhanced cholinergic signaling. This has implications for neurodegenerative diseases like Alzheimer's, where cholinergic transmission is impaired. One of the downstream pathways affected is the PI3K/Akt signaling cascade, which is involved in cell survival and neuroprotection.[6][7]

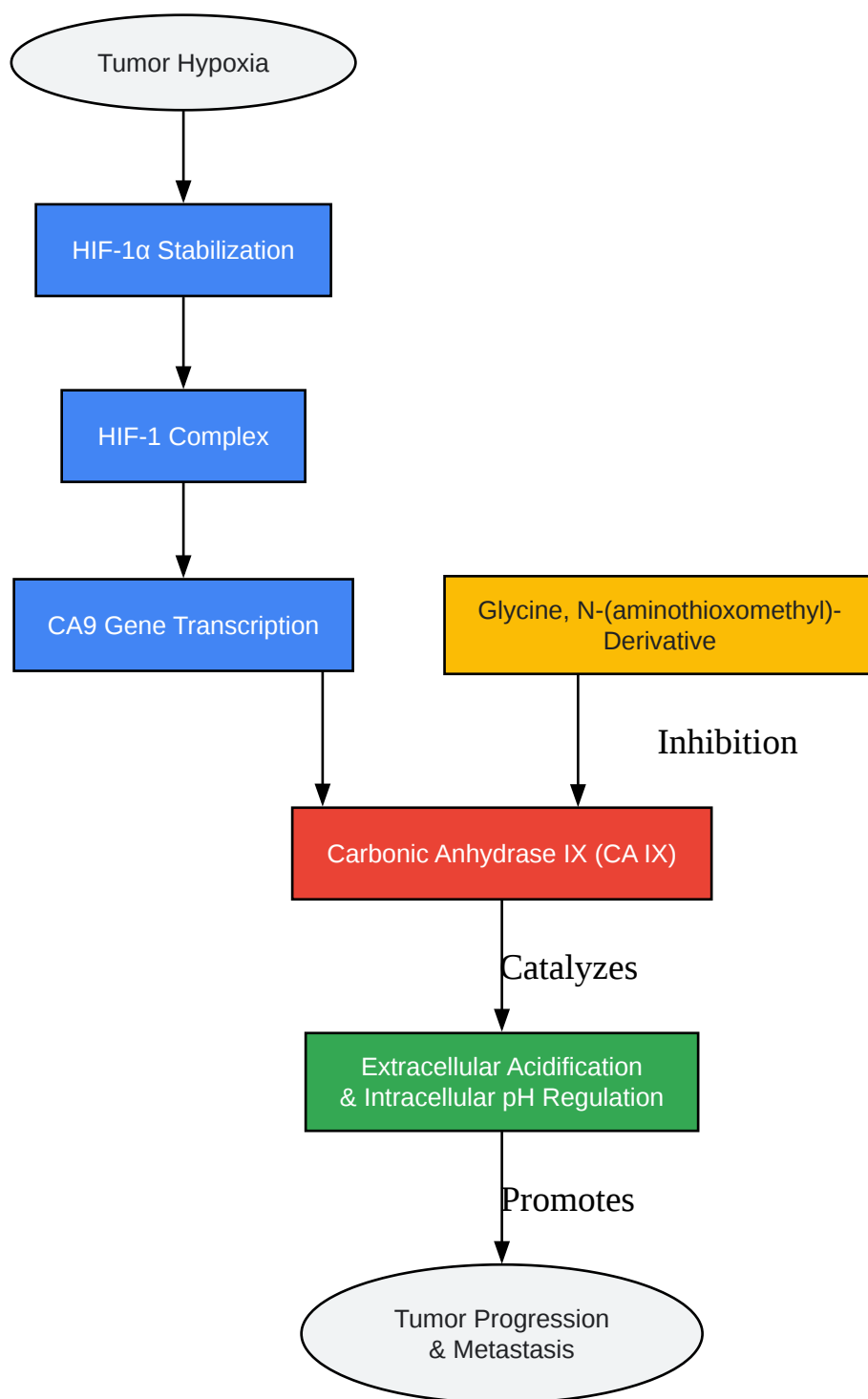


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Caption: Acetylcholinesterase Inhibition Pathway.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many tumors in response to hypoxia. It plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of CO₂ to protons and bicarbonate. This process contributes to an acidic tumor microenvironment, which promotes tumor progression and metastasis. The expression of CA IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1) signaling pathway.

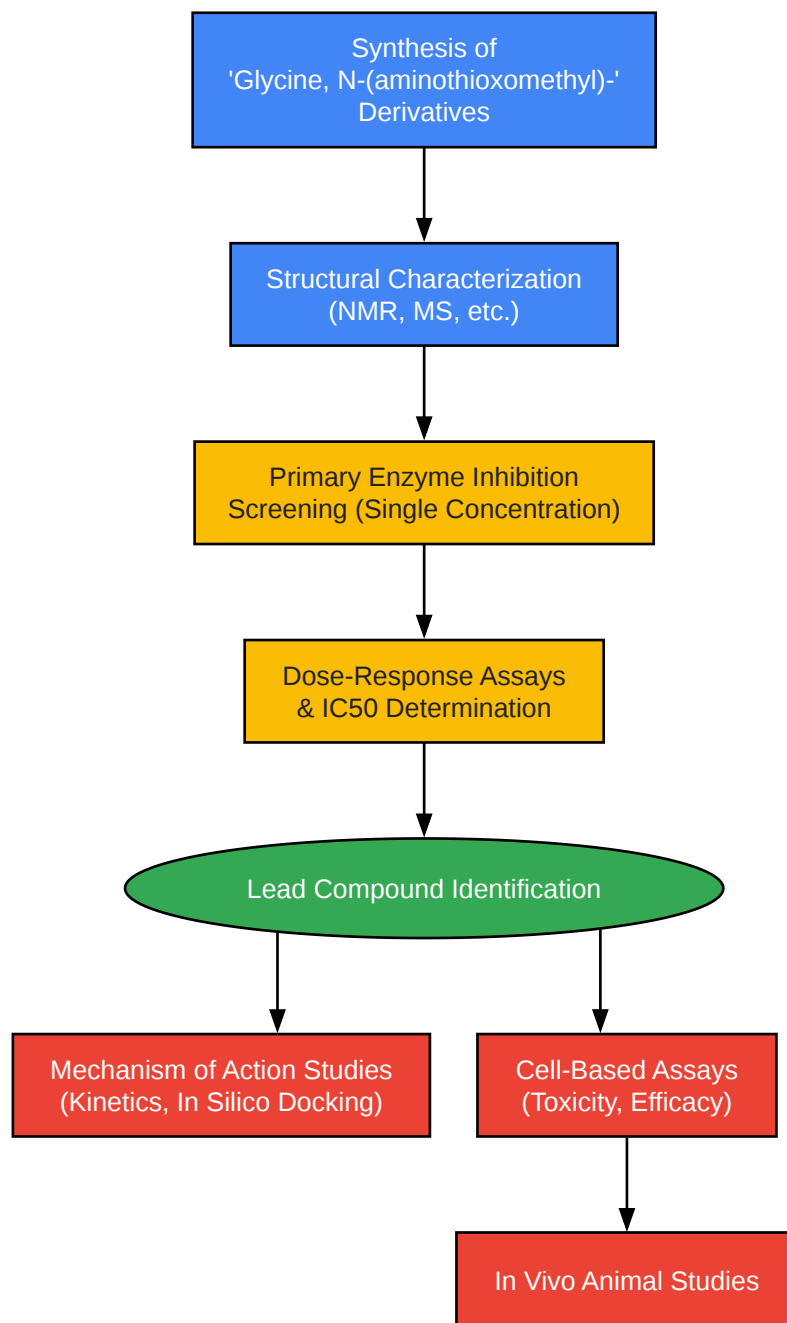


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Caption: Carbonic Anhydrase IX Inhibition Pathway.

Experimental Workflow for Screening "Glycine, N-(aminothioxomethyl)-" Derivatives

A systematic approach is essential for the discovery and development of novel enzyme inhibitors. The following workflow outlines the key steps from compound synthesis to biological evaluation.



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Caption: Experimental Screening Workflow.

Conclusion

"Glycine, N-(aminothioxomethyl)-" derivatives represent a valuable class of compounds for the development of novel enzyme inhibitors. Their synthetic accessibility and the tunability of their structure allow for the optimization of potency and selectivity against a variety of enzymatic targets. The data and protocols presented in this guide provide a solid foundation for researchers in the field of drug discovery and development to explore the therapeutic potential of these promising molecules further. Future work should focus on expanding the library of these derivatives, evaluating their efficacy in cell-based and in vivo models, and elucidating their detailed mechanisms of action to advance them towards clinical applications.

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